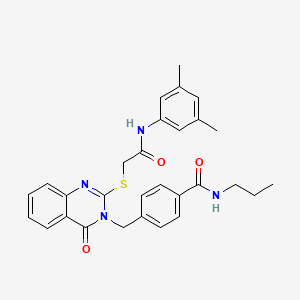

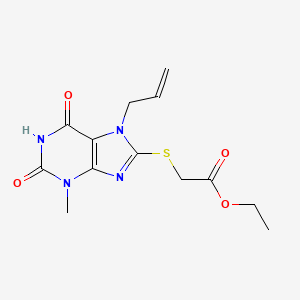

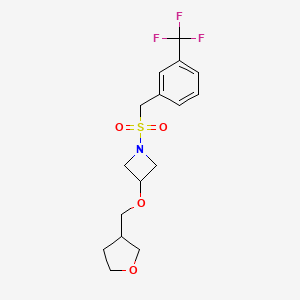

![molecular formula C18H20N4O3S2 B2399373 benzo[b]thiophen-2-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone CAS No. 2034402-34-9](/img/structure/B2399373.png)

benzo[b]thiophen-2-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzo[b]thiophen-2-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a complex organic compound. It contains a benzo[b]thiophene moiety, which is a type of heterocyclic compound . The molecule also includes a 1,4-diazepan-1-yl methanone group and a 1-methyl-1H-pyrazol-4-yl sulfonyl group .

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives involves several steps. The general procedure for the synthesis of benzo[b]thiophene-2-carboxylic acid, a related compound, involves the reaction of K2CO3 with a compound in DMF at room temperature, followed by the addition of methyl thioglycolate . The reaction mixture is then heated and cooled, and the resulting precipitate is collected and used for the next step . This process might provide some insights into the synthesis of the compound .Chemical Reactions Analysis

The chemical reactions involving benzo[b]thiophene derivatives can be complex. For instance, the synthesis of certain derivatives involves benzoylation of substituted phenols under low temperature, followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives can vary widely. For example, benzo[b]thiophene-2-carboxylic acid is a white solid with a melting point of 110-112 °C .Wissenschaftliche Forschungsanwendungen

- Promising Analogue : 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one (7e) displayed micromolar affinity (K = 2.30 μM) toward 5-HT1A sites .

- Activity : Demonstrated anti-inflammatory and analgesic effects, along with a favorable ulcerogenic index compared to indomethacin and celecoxib .

- Thiophene Derivatives : Thiophene derivatives, including benzo[b]thiophen-2-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone, exhibit antimicrobial properties .

- Light-Emitting Diodes (LEDs) : Thiophene derivatives find use in fabricating LEDs due to their unique electronic properties .

Serotonin Receptor Modulation

Anti-Inflammatory and Analgesic Properties

Antimicrobial Activity

Material Science Applications

Corrosion Inhibition

Antihypertensive and Antitumor Potential

Wirkmechanismus

Target of Action

The primary targets of this compound are currently unknown. The compound is a complex structure that includes a benzothiophene, a pyrazole, and a diazepane ring. Each of these components has been associated with various biological activities in different contexts . .

Mode of Action

The sulfone group in the compound can act as an electron-output site owing to its strong electron-withdrawing ability . This property could influence the compound’s interaction with its potential targets.

Biochemical Pathways

Without specific target identification, it’s challenging to summarize the affected biochemical pathways accurately. Compounds containing similar structures have shown a wide range of therapeutic properties, suggesting that multiple pathways could potentially be affected .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the electron-withdrawing ability of the sulfone group could be influenced by the pH of the environment .

Safety and Hazards

Zukünftige Richtungen

Benzo[b]thiophene derivatives have shown promise in various areas of research, particularly in the development of new drugs. They have been studied for their potential anticancer , anti-inflammatory , and antimicrobial activities . Future research will likely continue to explore the therapeutic potential of these compounds.

Eigenschaften

IUPAC Name |

1-benzothiophen-2-yl-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3S2/c1-20-13-15(12-19-20)27(24,25)22-8-4-7-21(9-10-22)18(23)17-11-14-5-2-3-6-16(14)26-17/h2-3,5-6,11-13H,4,7-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWOXNWJPNMRWOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC4=CC=CC=C4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzo[b]thiophen-2-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

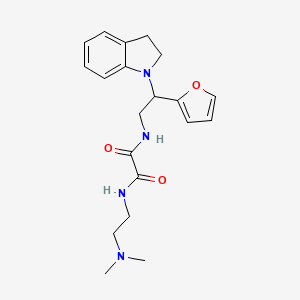

![7-(3-Fluorophenyl)-5-phenyl-4-(phenylethylthio)pyrrolo[2,3-d]pyrimidine](/img/structure/B2399292.png)

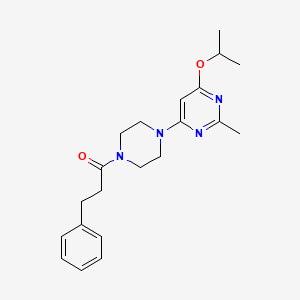

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide](/img/structure/B2399293.png)

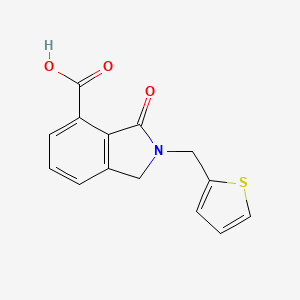

![N-(3,4-dimethylphenyl)-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2399295.png)

![2-((E)-2-((E)-4'-butoxy-4-methyl-6-((Z)-2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)vinyl)-1,3,3-trimethyl-3H-indol-1-ium trifluorotris(perfluoroethyl)phosphate(V)](/img/structure/B2399302.png)

![2-Chloro-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-5-ylmethyl)acetamide](/img/structure/B2399307.png)